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Compound of Interest

Compound Name: Iberiotoxin

Cat. No.: B031492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent peptide toxins, Iberiotoxin
(IbTX) and Charybdotoxin (ChTX), widely used as selective blockers of the large-conductance

Ca2+-activated potassium (BK) channels. Understanding the distinct characteristics of these

toxins is crucial for designing and interpreting experiments aimed at elucidating the

physiological and pathological roles of BK channels.
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Feature Iberiotoxin (IbTX) Charybdotoxin (ChTX)

Selectivity
Highly selective for BK

channels.[1]

Blocks BK channels, but also

other voltage-gated K+

channels (e.g., Kv1.2, Kv1.3).

[1][2]

Potency (Affinity)
Generally higher affinity for BK

channels (lower Kd).[1]

High affinity, but typically lower

than IbTX for BK channels.

Binding Kinetics

Slower association and

significantly slower dissociation

rate.[3]

Faster association and

dissociation rates compared to

IbTX.[3]

Mean Blocked Time Long-lasting channel block.
Shorter duration of channel

block.

Origin
Venom of the scorpion Buthus

tamulus.[4]

Venom of the scorpion Leiurus

quinquestriatus hebraeus.[5]

Net Charge Less positively charged. More positively charged.

Quantitative Comparison of Potency
The potency of Iberiotoxin and Charybdotoxin can be influenced by the specific subunit

composition of the BK channel, particularly the presence of auxiliary β subunits. The following

table summarizes reported binding affinities (Kd) and inhibitory concentrations (IC50) from

various studies. It is important to note that direct comparison of absolute values across different

studies should be done with caution due to variations in experimental conditions.
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Toxin
BK Channel
Subunit
Composition

Reported K_d
Reported
IC_50

Reference

Iberiotoxin α subunit
~1 nM[6], 1.16

nM

250 pM[6], ~2

nM[6]
[6]

Charybdotoxin α subunit
~10-fold higher

than IbTX

~3 nM[2], 15 nM

(rat brain

synaptosomes)

[2]

[2]

Iberiotoxin α + β4 subunit
Significantly

reduced affinity

Apparent IC50

increased 250-

1000 fold

[7]

Charybdotoxin α + β4 subunit
Significantly

reduced affinity

Apparent IC50

increased 250-

1000 fold

[7]

Mechanism of Action and Binding
Both Iberiotoxin and Charybdotoxin act as pore blockers, binding to the outer vestibule of the

BK channel and physically occluding the ion conduction pathway.[8] Their binding is a

bimolecular reaction, and both toxins can bind to the channel in its open and closed states.

The higher affinity and longer blocking duration of Iberiotoxin are primarily attributed to its very

low dissociation rate constant.[8] While both toxins share significant sequence homology

(68%), differences in key amino acid residues contribute to their distinct selectivity profiles. For

instance, studies with chimeric toxins have revealed that specific residues are critical for the

interaction with different types of potassium channels.[9] The net positive charge of ChTX is

higher than that of IbTX, which can influence its interaction with the negatively charged

residues in the channel's outer vestibule.[7]

Signaling Pathway: BK Channels in Neuronal
Excitability
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BK channels play a critical role in regulating neuronal excitability through a negative feedback

loop involving voltage-gated calcium channels (Ca_v). Membrane depolarization leads to the

opening of Ca_v channels, resulting in an influx of Ca2+. The subsequent increase in

intracellular Ca2+ concentration, along with the depolarization, activates nearby BK channels.

The opening of BK channels allows for the efflux of K+, which hyperpolarizes the membrane,

thereby reducing the activity of Ca_v channels and limiting further Ca2+ entry. This feedback

mechanism is crucial for shaping action potentials and controlling neurotransmitter release.
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Experimental Protocols
Electrophysiology: Single-Channel Recording in Planar
Lipid Bilayers
This protocol is adapted from methodologies used in studies comparing the effects of

Iberiotoxin and Charybdotoxin on single BK channels.

Experimental Workflow:

Single-Channel Recording Workflow

1. Materials and Solutions:

Vesicles: Sarcolemmal vesicles from bovine aortic smooth muscle or other tissues
expressing BK channels.
Planar Lipid Bilayer: Formed from a solution of synthetic phospholipids (e.g., 1-palmitoyl-2-
oleoyl-phosphatidylethanolamine and 1-palmitoyl-2-oleoyl-phosphatidylcholine) in n-decane.
Recording Solution (Symmetrical): 200 mM KCl, 10 mM HEPES, pH 7.4.
"Internal" Solution (cis chamber): Recording solution supplemented with CaCl2 to achieve
the desired free Ca2+ concentration (e.g., 1-10 µM).
"External" Solution (trans chamber): Recording solution.
Toxins: Stock solutions of Iberiotoxin and Charybdotoxin prepared in a suitable buffer (e.g.,
recording solution with 0.1% BSA to prevent non-specific binding).

2. Procedure:

Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
Add vesicles containing BK channels to the cis chamber and monitor for channel
incorporation into the bilayer, observed as discrete steps in current.
Once a single channel is incorporated, perfuse the cis chamber to remove unincorporated
vesicles.
Apply a constant holding potential (e.g., +30 mV) and record baseline single-channel activity.
Add the desired concentration of Iberiotoxin or Charybdotoxin to the trans (external)
chamber.
Record the toxin-induced block of the channel, characterized by long silent periods (blocked
state) interspersed with bursts of normal channel activity.
Wash out the toxin by perfusing the trans chamber with toxin-free solution to observe the
reversibility of the block.
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3. Data Analysis:

Measure the duration of open and blocked times to determine the mean open time and mean
blocked time.
Calculate the association (k_on) and dissociation (k_off) rate constants from the
concentration of the toxin and the mean open and blocked times.
The equilibrium dissociation constant (K_d) can be calculated as k_off / k_on.

Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of Iberiotoxin and

Charybdotoxin for BK channels.

Experimental Workflow:

Radioligand Binding Assay Workflow

1. Materials and Solutions:

Membrane Preparation: Homogenized cell membranes from a cell line overexpressing BK
channels or from a native tissue source.
Radioligand: [125I]-Charybdotoxin is a commonly used radioligand.
Competitors: Unlabeled Iberiotoxin and Charybdotoxin at a range of concentrations.
Binding Buffer: E.g., 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail.
Wash Buffer: Ice-cold binding buffer.
Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine to reduce non-specific
binding.

2. Procedure:

In a multi-well plate, add a constant amount of membrane preparation to each well.
Add a fixed, low concentration of [125I]-Charybdotoxin to each well.
Add increasing concentrations of either unlabeled Iberiotoxin or Charybdotoxin to the wells.
For determining non-specific binding, use a high concentration of an unlabeled ligand.
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration
sufficient to reach equilibrium.
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell
harvester.
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Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

Plot the percentage of specific binding of the radioligand as a function of the log
concentration of the competitor.
Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each
toxin.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion
Iberiotoxin and Charybdotoxin are invaluable tools for studying BK channels. The high

selectivity of Iberiotoxin makes it the preferred choice for experiments specifically targeting BK

channels. In contrast, Charybdotoxin, while also a potent BK channel blocker, can be utilized in

studies comparing the pharmacology of BK channels with other potassium channels it is known

to inhibit. The choice between these two toxins should be guided by the specific research

question, the experimental system, and a thorough understanding of their distinct

pharmacological profiles. The presence and type of BK channel β subunits in the experimental

model are critical considerations, as they can significantly alter the potency of both toxins.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. BK channel activation: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

4. Cell Cycle Regulation by Ca2+-Activated K+ (BK) Channels Modulators in SH-SY5Y
Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b031492?utm_src=pdf-body
https://www.benchchem.com/product/b031492?utm_src=pdf-body
https://www.benchchem.com/product/b031492?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4722972/
https://www.researchgate.net/publication/15656354_Charybdotoxin_and_its_effects_on_potassium_channels
https://pmc.ncbi.nlm.nih.gov/articles/PMC2929326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6121591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6121591/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Charybdotoxin and its effects on potassium channels. | Sigma-Aldrich
[b2b.sigmaaldrich.com]

6. smartox-biotech.com [smartox-biotech.com]

7. Pharmacological consequences of the coexpression of BK channel α and auxiliary β
subunits - PMC [pmc.ncbi.nlm.nih.gov]

8. Interaction of agitoxin2, charybdotoxin, and iberiotoxin with potassium channels: selectivity
between voltage-gated and Maxi-K channels - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Synthetic charybdotoxin-iberiotoxin chimeric peptides define toxin binding sites on
calcium-activated and voltage-dependent potassium channels - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to Iberiotoxin and Charybdotoxin
for BK Channel Blockade]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031492#comparing-iberiotoxin-and-charybdotoxin-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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